N-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazole-1-carboxamide is a useful research compound. Its molecular formula is C18H11Cl2F3N4O and its molecular weight is 427.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activities
The compound has been explored for its synthesis methodologies and antitumor activities. For example, a study focused on the design and synthesis of related compounds, demonstrating significant antitumor activities, indicating the potential of this compound and its derivatives in cancer research and treatment (Z. Xin, 2012).
Glycine Transporter 1 Inhibitor
Another study identified a compound structurally related to N-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazole-1-carboxamide as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, showcasing the compound's relevance in central nervous system research and its potential in developing treatments for disorders related to neurotransmitter regulation (Shuji Yamamoto et al., 2016).
Antimicrobial and Anticancer Agents
A series of novel pyrazole derivatives, including the compound , have been synthesized and evaluated for their antimicrobial and anticancer activity. Some of these compounds showed higher anticancer activity than doxorubicin, a reference drug, highlighting their significant potential as therapeutic agents (H. Hafez et al., 2016).
Synthesis Techniques
Research on synthesis techniques, such as using ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates for producing condensed pyrazoles through Pd-catalysed cross-coupling reactions, provides insights into the chemical manipulation and potential applications of the compound in creating various derivatives with possible pharmaceutical uses (Eglė Arbačiauskienė et al., 2011).
Cannabinoid-1 Receptor Inverse Agonist
The compound has also been investigated for its role as a cannabinoid-1 receptor (CB1R) inverse agonist, offering a novel approach to treating obesity. This research provides a foundation for further exploration of the compound's pharmacological properties and its potential applications in metabolic disorders (Lin Yan et al., 2010).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F3N4O/c19-12-1-3-13(4-2-12)25-17(28)27-8-7-14(26-27)5-6-16-15(20)9-11(10-24-16)18(21,22)23/h1-10H,(H,25,28)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTQOADWNBOYJA-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N2C=CC(=N2)C=CC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)N2C=CC(=N2)/C=C/C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.